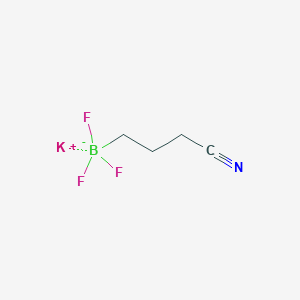

Potassium 3-cyanopropyltrifluoroborate

描述

Evolution and Significance of Organoboron Reagents in Modern Organic Synthesis

The journey of organoboron chemistry in synthetic organic chemistry has been transformative. Initially explored for their unique reactivity, the true potential of organoboron compounds was unlocked with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported in 1979, revolutionized the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.govmdpi.comresearchgate.net This reaction, which joins an organoboron species with an organic halide, is celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov The significance of this chemistry was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.

Initially, research focused on organoboranes and boronic acids. While immensely useful, these compounds can suffer from drawbacks such as sensitivity to air and moisture, and in the case of boronic acids, a propensity to form cyclic anhydrides known as boroxines. nih.gov This led to the exploration of more stable and user-friendly organoboron reagents, paving the way for the development of organotrifluoroborate salts.

Overview of Organotrifluoroborate Salts as Versatile Synthetic Intermediates

Potassium organotrifluoroborates have gained considerable attention as robust and highly versatile alternatives to boronic acids and their esters. scispace.comnih.govresearchgate.net These salts are typically crystalline solids that exhibit remarkable stability towards air and moisture, making them easy to handle and store for extended periods. nih.gov Their enhanced stability is attributed to the formation of a tetracoordinate boron "ate" complex, which protects the carbon-boron bond from degradation pathways such as oxidation and protodeboronation. nih.gov

The general synthesis of potassium organotrifluoroborates involves the reaction of a corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF2). scispace.com This straightforward procedure allows for the preparation of a wide array of these valuable reagents.

In chemical reactions, particularly the Suzuki-Miyaura coupling, organotrifluoroborates are believed to act as a slow-release source of the corresponding boronic acid under the reaction conditions. scispace.com This controlled release can be advantageous in minimizing side reactions. The versatility of organotrifluoroborates is further highlighted by their participation in a range of other transformations, including rhodium-catalyzed additions and other transition-metal-catalyzed processes.

Structural and Electronic Considerations of the Trifluoroborate Moiety

The trifluoroborate moiety ([R-BF3]K) imparts unique structural and electronic properties to the organoboron compound. The boron atom in an organotrifluoroborate is sp3-hybridized and tetrahedrally coordinated to one carbon and three fluorine atoms. This tetracoordinate structure contrasts with the sp2-hybridized, trigonal planar geometry of boronic acids.

The presence of three highly electronegative fluorine atoms significantly influences the electronic nature of the boron center, making it more electron-rich compared to the boron in a boronic acid. This increased electron density on the boron is a key factor in the enhanced stability of the C-B bond.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for characterizing these compounds. In ¹¹B NMR spectroscopy, the chemical shift of the boron atom in organotrifluoroborates typically appears as a quartet due to coupling with the three fluorine atoms. This is a distinct signature that allows for the identification of the trifluoroborate group. Similarly, ¹⁹F NMR spectroscopy provides valuable information, with the fluorine atoms showing a characteristic quartet due to coupling with the boron atom.

Contextualization of the 3-Cyanopropyl Group in Organotrifluoroborate Design and Reactivity

The 3-cyanopropyl group in potassium 3-cyanopropyltrifluoroborate introduces a versatile functional handle onto the organoboron reagent. The nitrile (cyano) group is a valuable functional group in organic synthesis due to its ability to be transformed into a variety of other functionalities, such as amines, carboxylic acids, and ketones.

The presence of the nitrile group at the end of a propyl chain positions it away from the reactive trifluoroborate moiety, which generally allows for the selective reaction of the C-B bond while leaving the nitrile group intact. This is a significant advantage in multistep synthesis, as the nitrile can be carried through a synthetic sequence and then elaborated at a later stage.

属性

IUPAC Name |

potassium;3-cyanopropyl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BF3N.K/c6-5(7,8)3-1-2-4-9;/h1-3H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOCKLKOUNSCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC#N)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium 3 Cyanopropyltrifluoroborate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 3-cyanopropyltrifluoroborate structure in a minimal number of steps from readily available precursors. These methods include hydroboration of unsaturated nitriles, transmetalation from organometallic reagents, and nucleophilic substitution reactions.

Hydroboration-Based Routes

Hydroboration is a powerful method for the formation of carbon-boron bonds. In the context of synthesizing potassium 3-cyanopropyltrifluoroborate, the hydroboration of 3-butenenitrile (B123554) (allyl cyanide) would be the key step. This reaction involves the addition of a borane (B79455) reagent across the carbon-carbon double bond, followed by conversion of the resulting organoborane into the corresponding trifluoroborate salt.

The hydroboration of alkenes typically proceeds with anti-Markovnikov regioselectivity, meaning the boron atom attaches to the less substituted carbon of the double bond. This would yield the desired 3-borylpropanenitrile intermediate. Subsequent treatment of this intermediate with potassium bifluoride (KHF₂) affords the stable this compound.

| Reactant | Reagent | Intermediate | Final Product |

| 3-Butenenitrile | 1. Borane (BH₃) or its complex 2. Potassium bifluoride (KHF₂) | Tri(3-cyanopropyl)borane | This compound |

This table illustrates a plausible hydroboration-based route. Specific reaction conditions and yields for this exact transformation may vary.

Transmetalation Strategies

Transmetalation provides another direct entry to organoboron compounds. This strategy typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a boron electrophile like a trialkyl borate (B1201080). For the synthesis of this compound, a 3-cyanopropyl organometallic reagent would be required.

For instance, the reaction of 4-chlorobutyronitrile (B21389) with magnesium metal would generate the corresponding Grignard reagent, 3-cyanopropylmagnesium chloride. This organometallic species can then react with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronic ester after an acidic workup. The crude boronic acid or ester is then converted to the potassium trifluoroborate salt by treatment with potassium bifluoride.

| Starting Material | Reagents | Organometallic Intermediate | Boron Intermediate | Final Product |

| 4-Halobutyronitrile | 1. Mg or Li metal 2. B(OR)₃ 3. KHF₂ | 3-Cyanopropylmagnesium halide or 3-Cyanopropyllithium | 3-Cyanopropylboronic acid/ester | This compound |

This table outlines a general transmetalation strategy. The choice of metal and reaction conditions is crucial for success.

Nucleophilic Substitution Methods

Nucleophilic substitution offers a straightforward approach to introduce the cyano group. This method would involve the reaction of a trifluoroborated alkyl halide with a cyanide salt. A key precursor for this route is potassium 3-halopropyltrifluoroborate, such as potassium 3-bromopropyltrifluoroborate.

The reaction of potassium 3-bromopropyltrifluoroborate with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), would lead to the displacement of the bromide ion by the cyanide nucleophile. This SN2 reaction typically requires heating in a suitable solvent, such as ethanol, to proceed efficiently. mdpi.comchemguide.co.uk

| Substrate | Nucleophile | Solvent | Product |

| Potassium 3-bromopropyltrifluoroborate | Potassium cyanide (KCN) | Ethanol | This compound |

This table represents a viable nucleophilic substitution pathway based on established reactivity of alkyl halides with cyanide ions.

Indirect Synthesis and Precursor Routes

Indirect methods involve the synthesis of a suitable organoboron precursor, which is then converted to the final potassium trifluoroborate salt. These routes can be advantageous when the precursor is more readily accessible or when functional group compatibility is a concern in direct approaches.

Conversion from Boronic Acids and Esters

One of the most common and reliable methods for preparing potassium organotrifluoroborates is the reaction of the corresponding boronic acid or a boronic ester with potassium bifluoride. researchgate.net In this case, the key intermediate would be 3-cyanopropylboronic acid or one of its esters, such as the pinacol (B44631) ester.

The synthesis of 3-cyanopropylboronic acid itself can be accomplished through various means, including the hydroboration of 3-butenenitrile or the Grignard route described previously, followed by hydrolysis. Once the boronic acid or ester is obtained, its conversion to the trifluoroborate is typically a high-yielding and straightforward process involving stirring the boronic acid/ester with an aqueous or methanolic solution of KHF₂. The desired this compound often precipitates from the reaction mixture and can be isolated by filtration.

| Precursor | Reagent | Solvent | Product | Typical Yield |

| 3-Cyanopropylboronic acid | Potassium bifluoride (KHF₂) | Methanol/Water | This compound | High |

| 3-Cyanopropylboronic acid pinacol ester | Potassium bifluoride (KHF₂) | Methanol/Water | This compound | High |

This table illustrates the general and efficient conversion of boronic acid and ester precursors to the target trifluoroborate salt.

Preparation from other Organoboron Species (e.g., Halomethyltrifluoroborates)

Functionalized organotrifluoroborates can also be synthesized by modifying other organotrifluoroborate structures. For example, potassium halomethyltrifluoroborates have been used as building blocks for more complex structures through nucleophilic substitution. However, the conversion of a halomethyltrifluoroborate to a 3-cyanopropyltrifluoroborate would necessitate a carbon-chain extension, making this a more complex and less direct route compared to the aforementioned methods. This multi-step approach is generally less common for the synthesis of simple alkyltrifluoroborates like the 3-cyanopropyl derivative.

Optimization of Reaction Conditions and Yields in the Synthesis

The efficiency and yield of the photoredox-catalyzed synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters. These include the choice of photocatalyst, cyanide source, solvent, light source, and reaction temperature. Drawing parallels from studies on similar deboronative cyanations of potassium alkyltrifluoroborates, a systematic approach to optimization can be outlined. nih.govacs.org

Key Parameters for Optimization:

Photocatalyst: Organic dyes and iridium- or ruthenium-based complexes are commonly employed as photocatalysts. For the cyanation of alkyltrifluoroborates, organic acridinium (B8443388) salts, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767), have proven effective. nih.gov The catalyst loading is a critical factor, typically ranging from 1-5 mol%, and minimizing the catalyst amount is crucial for process efficiency and cost-effectiveness.

Cyanide Source: While traditional cyanide salts like potassium cyanide can be used, they often present solubility and safety challenges. More contemporary and safer alternatives include tosyl cyanide (TsCN) and other electrophilic cyanide sources. nih.govrsc.org The stoichiometry of the cyanide source is also a key parameter to optimize, with an excess often being beneficial to drive the reaction to completion.

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the catalytic cycle. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for this type of transformation. nih.gov The concentration of the reaction mixture also plays a role in reaction kinetics and should be optimized.

Light Source: The reaction is initiated by visible light, and the choice of light source can impact reaction times and efficiency. Blue LEDs are commonly used for photoredox reactions as their emission spectra often overlap well with the absorption spectra of many photocatalysts. nih.gov The intensity and wavelength of the light should be considered for optimal performance.

Temperature: Photoredox reactions are often conducted at or near room temperature, highlighting one of the key advantages of this methodology in terms of energy efficiency. nih.gov However, temperature can still be a valuable parameter for optimization, with slight heating or cooling sometimes improving yields or reducing side reactions.

The following interactive data table summarizes representative findings from the optimization of a generic photoredox deboronative cyanation of a potassium alkyltrifluoroborate, which can serve as a guide for the synthesis of this compound.

| Entry | Photocatalyst (mol%) | Cyanide Source (equiv) | Solvent | Light Source | Temperature (°C) | Yield (%) |

| 1 | 9-Mesityl-10-methylacridinium perchlorate (3) | Tosyl Cyanide (2) | DMF | Blue LED | 25 | 85 |

| 2 | Ir(ppy)3 (1) | Potassium Cyanide (1.5) | DMSO | White Light | 30 | 72 |

| 3 | Ru(bpy)3Cl2 (2) | Tosyl Cyanide (2.5) | Acetonitrile | Blue LED | 25 | 78 |

| 4 | 9-Mesityl-10-methylacridinium perchlorate (1) | Tosyl Cyanide (2) | DMF | Blue LED | 40 | 88 |

| 5 | 9-Mesityl-10-methylacridinium perchlorate (3) | Trimethylsilyl cyanide (2) | DMF | Blue LED | 25 | 80 |

Scalability and Process Chemistry Considerations in the Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations inherent to photoredox catalysis. While offering mild reaction conditions, the reliance on light as a reagent introduces complexities not typically encountered in traditional thermal chemistry.

Key Scalability and Process Chemistry Considerations:

Reactor Design and Light Penetration: A major hurdle in scaling up photochemical reactions is ensuring uniform and efficient irradiation of the reaction mixture. As the volume of the reactor increases, the path length for light penetration becomes a significant issue, leading to inefficient reactions. To address this, specialized photoreactors are employed. Continuous flow reactors, with their high surface-area-to-volume ratio, are particularly well-suited for photochemical processes. rsc.org These systems allow for consistent light exposure as the reaction mixture flows through narrow, transparent tubing wrapped around a light source. For reactions involving solids, such as the potassium trifluoroborate salts, continuous stirred-tank reactors (CSTRs) or other reactor designs capable of handling slurries are necessary to prevent clogging. wordpress.com

Handling of Solid Reagents and Products: Both the starting material, potassium 3-bromopropyltrifluoroborate, and the product, this compound, are solids. In a continuous flow setup, managing these solids is a critical process consideration. Slurry pumping systems and reactor designs that can accommodate solid particles without clogging are essential. wordpress.comhybrid-chem.com Alternatively, finding a solvent system in which all components are fully soluble at the reaction temperature can simplify the process, though this may not always be feasible.

Purification: Potassium organotrifluoroborates are generally crystalline solids that are stable to air and moisture. pitt.edu This property facilitates their purification on a large scale. Recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether or aqueous mixtures, is a common and effective method for obtaining high-purity material. pitt.eduorgsyn.org The choice of crystallization solvent will need to be carefully selected to ensure good recovery of the product while effectively removing any unreacted starting materials, the photocatalyst, and byproducts from the cyanide source.

The following table outlines some of the key process chemistry considerations and potential solutions for the scalable synthesis of this compound.

| Consideration | Challenge | Potential Solution(s) |

| Reaction Scale-Up | Inefficient light penetration in large batch reactors. | Utilize continuous flow photoreactors or CSTRs designed for photochemical applications. |

| Solid Handling | Potential for clogging in flow systems due to solid reactants and products. | Employ slurry pumps and reactor designs suitable for heterogeneous mixtures; investigate solvent systems for complete dissolution. |

| Product Isolation and Purification | Removal of catalyst and byproducts to achieve high purity. | Develop a robust recrystallization procedure; explore alternative purification techniques like column chromatography on a process scale if necessary. |

| Process Safety | Handling of cyanide-containing reagents. | Implement appropriate engineering controls and personal protective equipment; develop procedures for safe quenching and disposal of cyanide waste. |

| Economic Viability | Cost of the photocatalyst and specialized equipment. | Optimize catalyst loading to the lowest effective level; investigate the potential for catalyst recycling; perform a techno-economic analysis to assess overall process cost. |

Mechanistic Insights into Reactions Involving Potassium 3 Cyanopropyltrifluoroborate

Fundamental Reaction Pathways of Organotrifluoroborates

Organotrifluoroborates, including potassium 3-cyanopropyltrifluoroborate, are valued for their stability to air and moisture, a characteristic that distinguishes them from many other organometallic reagents. nih.gov Their reactivity is typically unlocked under specific reaction conditions, proceeding through several fundamental pathways.

A primary pathway for the reactivity of organotrifluoroborates is their in-situ hydrolysis to the corresponding boronic acid. nih.gov This process is often a prerequisite for participation in widely used transformations like the Suzuki-Miyaura cross-coupling reaction. The trifluoroborate salt acts as a protected form of the boronic acid, slowly releasing the active species under the reaction conditions.

Another significant pathway involves single-electron transfer (SET) processes. Under photoredox catalysis, for instance, the trifluoroborate can be oxidized to generate a radical intermediate. rsc.orgnih.gov This radical can then engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This pathway has expanded the scope of organotrifluoroborate chemistry beyond traditional two-electron processes. nih.gov

Direct nucleophilic attack by the organotrifluoroborate is also a possible, though less common, reaction pathway. In these cases, the carbon-boron bond acts as the source of nucleophilicity, reacting with suitable electrophiles.

Role of the Trifluoroborate Anion in Transmetalation Processes

In the context of cross-coupling reactions, the transmetalation step is often rate-determining and is significantly influenced by the nature of the organoboron species. The trifluoroborate anion ([R-BF₃]⁻) plays a multifaceted role in this critical step.

The traditional mechanism for Suzuki-Miyaura coupling involves the hydrolysis of the organotrifluoroborate to a boronic acid, which then undergoes transmetalation with a palladium(II) complex. youtube.com The presence of a base is crucial in this process, as it facilitates the formation of a boronate species (RB(OH)₃⁻), which is more nucleophilic and readily transfers its organic group to the metal center. nih.gov

Recent studies have also highlighted an alternative "boronate pathway" where the intact trifluoroborate or a partially hydrolyzed difluoroborane (B8323493) species may directly participate in transmetalation. nih.gov The fluoride (B91410) ions in the trifluoroborate anion can influence the electronic environment at the boron center, thereby modulating its reactivity in the transmetalation step.

Furthermore, in photoredox-catalyzed reactions, the trifluoroborate anion can be directly oxidized to generate an alkyl radical, which then combines with a nickel(0) or other transition metal complex in a process that can be considered a form of single-electron transmetalation. youtube.com This pathway bypasses the traditional oxidative addition-reductive elimination cycle for the organoboron component.

Influence of the 3-Cyanopropyl Ligand on Reactivity and Selectivity

The 3-cyanopropyl ligand imparts specific electronic and steric characteristics to the potassium trifluoroborate salt, which in turn influence its reactivity and selectivity in chemical transformations.

Electronic Effects: The cyano group (-C≡N) is a well-known electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This inductive effect can influence the polarization of the C-B bond, potentially affecting the nucleophilicity of the carbon atom attached to the boron. However, as the cyano group is positioned at the 3-position of the propyl chain, its direct electronic influence on the C-B bond is somewhat attenuated by the intervening saturated carbon atoms.

Steric Effects: The 3-cyanopropyl group is a linear and relatively unhindered alkyl chain. This lack of significant steric bulk around the boron center generally allows for facile approach of other reagents, which can be advantageous in sterically sensitive reactions. In cross-coupling reactions, the steric profile of the ligand can influence the rate of transmetalation and the stability of the resulting organometallic intermediates. princeton.edu

The presence of the nitrile functionality also opens up the possibility for intramolecular interactions or coordination to metal centers in certain catalytic cycles, which could influence the regioselectivity or stereoselectivity of a reaction. Moreover, the cyano group itself can act as a functional handle for subsequent transformations, adding to the synthetic utility of this reagent.

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing reaction conditions. While specific data for this compound is not extensively available, general principles governing organotrifluoroborate reactivity can be applied.

The rate of hydrolysis of organotrifluoroborates to their corresponding boronic acids is a key kinetic parameter. This rate is highly dependent on the nature of the organic substituent, the pH of the medium, and the temperature. For alkyltrifluoroborates, this hydrolysis can be relatively fast, influencing the concentration of the active boronic acid species in the reaction mixture.

Thermodynamically, the stability of the C-B bond in this compound makes it a stable, isolable solid. The driving force for its reactions is typically the formation of more stable C-C or C-heteroatom bonds and the thermodynamically favorable byproducts. For instance, in Suzuki-Miyaura coupling, the formation of a strong C-C bond and stable inorganic salts provides the thermodynamic driving force for the reaction.

| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |

| Hydrolysis | pH, Temperature, Solvent | Stability of B-F and B-O bonds |

| Suzuki-Miyaura Coupling | Catalyst loading, Ligand identity, Base strength | C-C bond strength, Lattice energy of salts |

| Photoredox Catalysis | Light intensity, Photocatalyst quantum yield | Redox potentials of species involved |

Proposed Mechanistic Paradigms for Novel Reactivity

Beyond the well-established two-electron pathways, novel mechanistic paradigms are expanding the synthetic utility of organotrifluoroborates like this compound.

One of the most significant recent developments is the use of photoredox catalysis to engage alkyltrifluoroborates in radical-based transformations. rsc.orgnih.gov In this paradigm, a photocatalyst, upon excitation by visible light, oxidizes the trifluoroborate to generate an alkyl radical. This radical can then participate in a variety of reactions, including:

Radical-radical coupling: The generated alkyl radical can couple with another radical species. nih.gov

Conjugate addition: The radical can add to Michael acceptors.

Dual catalysis with transition metals: The alkyl radical can be trapped by a transition metal catalyst (e.g., nickel), which then undergoes reductive elimination with another partner. youtube.com

This single-electron transfer mechanism provides access to reactivity that is complementary to traditional polar reactions. For this compound, this opens up avenues for the formation of complex molecules through radical-mediated C-C bond formation, where the cyano group can be a valuable functional handle.

Another emerging area is the use of electrochemistry to initiate reactions of organotrifluoroborates. Anodic oxidation can generate the same radical intermediates as photoredox catalysis, offering an alternative method for initiating these novel transformations. researchgate.net

These new mechanistic paradigms are continually expanding the toolbox of synthetic chemists, and this compound, with its inherent stability and functional handle, is well-poised to be a valuable participant in these evolving synthetic strategies.

Applications in Advanced Organic Synthesis

Functional Group Transformations and Derivatization Utilizing the Cyanopropyl Moiety

The product of the cross-coupling reaction, a molecule containing a 3-cyanopropyl group attached to an organic framework (e.g., a 4-arylbutyronitrile), is a versatile intermediate for a variety of subsequent transformations. The nitrile group and the alkyl chain both offer handles for further chemical modification.

The nitrile functionality is a gateway to several important functional groups, most notably carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acids: The nitrile group of a 4-arylbutyronitrile can be readily hydrolyzed to the corresponding carboxylic acid, 4-arylbutanoic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid.

Table 2: General Conditions for the Hydrolysis of 4-Arylbutyronitriles

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | H₂SO₄ (aq), heat | 4-Arylbutanoic acid |

| Base Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | 4-Arylbutanoic acid |

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine, yielding a 4-arylbutan-1-amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. Alternatively, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also be employed to achieve this reduction.

Table 3: General Conditions for the Reduction of 4-Arylbutyronitriles

| Reagent | Conditions | Product |

| LiAlH₄ | 1. THF or Et₂O2. H₂O | 4-Arylbutan-1-amine |

| H₂/Raney Ni | High pressure H₂, NH₃ (optional) | 4-Arylbutan-1-amine |

| H₂/Pd/C | High pressure H₂ | 4-Arylbutan-1-amine |

The alkyl chain of the cyanopropyl moiety also presents opportunities for further functionalization, particularly at the carbon atom alpha to the nitrile group.

The presence of the electron-withdrawing nitrile group increases the acidity of the α-protons, allowing for the deprotonation of this position with a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. This allows for the introduction of further substituents on the alkyl chain, leading to more complex molecular architectures. For example, the α-alkylation of a 4-arylbutyronitrile with an alkyl halide would yield a 2-alkyl-4-arylbutyronitrile, further increasing the molecular diversity achievable from the initial cross-coupling product.

Regioselectivity and Stereoselectivity in Synthetically Relevant Reactions

The regioselectivity and stereoselectivity of reactions involving Potassium 3-cyanopropyltrifluoroborate are not specifically documented. However, principles derived from studies on analogous organotrifluoroborates can provide insights into the expected reactivity.

In the context of cross-coupling reactions, the regioselectivity is primarily determined by the position of the trifluoroborate group on the alkyl chain. For this compound, coupling would occur at the carbon atom bearing the boron atom.

Regarding stereoselectivity, if a chiral center were present in the molecule, its influence on subsequent reactions would be a key consideration. For instance, diastereoselective palladium-catalyzed coupling reactions have been reported for other organoboron compounds, suggesting that stereocontrol is achievable. organic-chemistry.org The development of stereocontrolled C(sp3)–P bond formation using non-activated alkyl halides demonstrates the potential for achieving high stereoselectivity in reactions involving alkyl chains. While not directly applicable to trifluoroborates, it underscores the ongoing efforts to control stereochemistry in saturated systems.

The hydroboration of functionalized terminal alkynes has been shown to proceed with high regio- and stereoselectivity, leading to vinylboranes that can be used in subsequent stereoretentive Suzuki-Miyaura couplings. This highlights a strategy for establishing defined stereochemistry in precursors to alkyltrifluoroborates.

While specific data tables and detailed research findings for this compound are not available, the table below summarizes the general conditions for Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates, which would likely be the starting point for investigations into the reactivity of the 3-cyanopropyl derivative.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | Moderate to Good | nih.gov |

| Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 85 | Good | organic-chemistry.org |

Further research is necessary to fully elucidate the synthetic utility of this compound and to map the regioselective and stereoselective outcomes of its reactions. The existing literature on related organotrifluoroborates provides a strong foundation for such future investigations.

Advanced Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Spectroscopic methods are indispensable for gaining molecular-level insights into the behavior of potassium 3-cyanopropyltrifluoroborate in chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and mechanistic analysis of reactions involving organotrifluoroborates. nih.gov Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provide detailed information about the molecular framework and the local environment of the boron atom.

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum is particularly diagnostic for tracking the state of the boron center. Potassium organotrifluoroborates typically exhibit a characteristic signal corresponding to a tetracoordinate boron atom. During reactions, such as the Suzuki-Miyaura coupling, the hydrolysis of the trifluoroborate salt to the corresponding boronic acid can be monitored by the appearance of a new signal characteristic of a tricoordinate boron species. A modified pulse sequence in ¹¹B NMR has been shown to improve resolution, allowing for the observation of ¹¹B–¹⁹F coupling constants in some organotrifluoroborates. nih.gov

¹⁹F NMR Spectroscopy: Given the three fluorine atoms, ¹⁹F NMR is highly sensitive for monitoring transformations of the [R-BF₃]K moiety. The chemical shifts of the fluorine nuclei are sensitive to changes in the coordination sphere of the boron atom. nih.gov For instance, the hydrolysis of the trifluoroborate results in a significant change in the ¹⁹F NMR spectrum as fluoride (B91410) ions are released. This technique is also valuable for studying molecular interactions and performing chiral analysis of organoboron compounds. researchgate.netacs.org

In situ NMR Monitoring: In situ (or reaction monitoring) NMR techniques allow for the real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching. nih.gov This approach has been instrumental in studying the kinetics and mechanism of the hydrolysis of organotrifluoroborates, a critical step in their cross-coupling reactions. acs.org These studies have revealed that the rate of hydrolysis is highly dependent on the substrate and reaction conditions. acs.org

A summary of typical NMR spectral data for potassium organotrifluoroborates is presented below. nih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Key Observations |

| ¹¹B | Varies | Allows observation of B-F coupling constants and changes in boron coordination. |

| ¹⁹F | -129 to -141 | Highly sensitive to the electronic environment of the boron center. |

| ¹³C | Varies | Provides structural information on the organic moiety. |

| ¹H | Varies | Used for standard structural characterization of the organic group. |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers powerful tools for in situ monitoring of reactions, providing real-time information on the transformation of functional groups. catalysis.ru

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the characteristic vibrations of the cyanopropyl group (C≡N stretch) and the B-F bonds. Changes in the position and intensity of these bands can indicate the involvement of these functional groups in a reaction.

Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) is particularly useful for studying reactions that occur on the surface of heterogeneous catalysts, such as the palladium-catalyzed Suzuki-Miyaura reaction. aip.org By monitoring the vibrational modes of reactants and products adsorbed on the catalyst surface, SERS can provide mechanistic details, including the identification of surface-bound intermediates. dntb.gov.ua For example, in situ SERS studies on Suzuki-Miyaura reactions have successfully tracked the disappearance of reactant signals (e.g., C-Br vibrations) and the emergence of product signals in real-time. aip.org

Mass spectrometry (MS) is essential for identifying the components of complex reaction mixtures and confirming the mass of desired products. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov

The analysis of boronic acids and their derivatives by MS can be complicated by in-source reactions, such as dehydration to form boroxines (cyclic trimers). nih.govacs.org To overcome this, derivatization methods are often used. For instance, reaction with diols can form stable boronate esters that are more amenable to MS analysis. acs.org

Modern methods often couple liquid chromatography with mass spectrometry (LC-MS), providing a powerful tool for separating complex mixtures before detection. acs.org Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS has been developed for the high-throughput analysis of boronic acids in industrial settings, allowing for rapid reaction monitoring without pre-derivatization. rsc.org

| Technique | Application in Organotrifluoroborate Research | Common Challenges |

| LC-MS | Quantification of trace levels of boronic acid impurities. acs.org | Formation of boroxines, solvent adducts, and dimers. rsc.org |

| MALDI-MS | Analysis and sequencing of complex molecules containing boronic acids. nih.gov | Thermally induced dehydration and cyclization. nih.govacs.org |

| ESI-MS | Identification of components in reaction mixtures. nih.gov | Similar to other MS techniques for boronic acids. |

X-ray Crystallography for Solid-State Structure Elucidation of Relevant Species

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. bu.edu Single-crystal X-ray diffraction studies on potassium organotrifluoroborates and related compounds provide precise information on bond lengths, bond angles, and crystal packing. nih.gov

| Compound Example | Crystal System | Key Structural Feature |

| Potassium trifluorido(4-methoxyphenyl)borate | Orthorhombic | Distorted tetrahedral BCF₃ geometry; infinite (010) layers formed by KF₈ polyhedra. nih.gov |

| Potassium trifluorido(4-fluorophenyl)borate | Monoclinic | Distorted tetrahedral BCF₃ geometry; infinite (001) layers formed by KF₈ polyhedra. nih.gov |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are fundamental for separating components of a mixture, assessing the purity of starting materials and products, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both qualitative and quantitative analysis of reaction mixtures containing organotrifluoroborates and their products. By using an appropriate stationary phase (e.g., C18) and mobile phase, one can separate the starting material from intermediates and the final product, allowing for the calculation of conversion and yield over time.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and significantly faster analysis times compared to conventional HPLC. A UHPLC-MS method has been developed for the rapid analysis of a broad range of boronic acids, the active species often generated from trifluoroborates. This method allows for a run time of just one minute and is suitable for high-throughput screening and monitoring industrial processes like Suzuki coupling reactions. rsc.org The method demonstrated good recovery (97.1% to 105.7%) and precision. rsc.org

Advanced Electrochemical Analysis for Reactivity Studies

Electrochemical techniques, such as cyclic voltammetry (CV), provide valuable information about the redox properties of molecules. researchgate.net The electrochemical analysis of organotrifluoroborates has been instrumental in understanding their reactivity, particularly in redox-mediated reactions.

Studies have shown that potassium organotrifluoroborates have significantly lower oxidation potentials compared to the corresponding boronic acids and boronate esters. researchgate.net This lower oxidation potential facilitates single-electron transfer (SET) processes, enabling their participation in reactions under oxidative conditions to generate carbon-centered radicals. nih.gov Systematic electrochemical analysis has been the foundation for developing integrated synthetic platforms for the functionalization of C(sp³)–B bonds, where the reaction is initiated by the oxidation of the trifluoroborate substrate at an anode. This approach has been applied to the introduction of a wide range of heteroatoms.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including the influence of solvent and the exploration of reaction pathways. nih.gov An MD simulation of Potassium 3-cyanopropyltrifluoroborate in a solvent, such as water or an organic solvent, would provide a dynamic picture of its solvation shell and how solvent molecules interact with the trifluoroborate group and the cyanopropyl chain.

These simulations can reveal the preferred orientation of solvent molecules around the ion and calculate important thermodynamic properties like the free energy of solvation. Understanding these solvent effects is crucial, as they can significantly influence the reactivity and stability of the compound in solution. figshare.com

Moreover, MD simulations, particularly when combined with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model reaction pathways. For instance, in a Suzuki-Miyaura cross-coupling reaction, simulations could help to visualize the transmetalation step, providing insights into the transition state geometry and the energy barriers involved. This information is invaluable for optimizing reaction conditions and understanding the reaction mechanism at a molecular level.

Comparison of Computational Models with Experimental Data

The validation of computational models through comparison with experimental data is a critical step in theoretical chemistry. mdpi.comresearchgate.net For this compound, calculated spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies from infrared (IR) spectroscopy, can be directly compared with experimental spectra. A good agreement between the predicted and experimental data would lend confidence to the computational model and the insights derived from it. nih.gov

Discrepancies between computational and experimental results can also be informative, often pointing to specific environmental effects not accounted for in the calculation (e.g., complex solvent effects, intermolecular interactions in the solid state) or limitations of the theoretical model itself. This iterative process of comparison and refinement leads to more accurate and predictive computational models.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred research into greener methods for synthesizing organotrifluoroborates. Traditional routes often rely on the conversion of boronic acids with potassium hydrogen fluoride (B91410) (KHF2), an efficient but multi-step process. nih.govnih.gov More sustainable strategies focus on improving atom economy and utilizing less hazardous reagents.

Recent advancements include copper- or nickel-catalyzed borylation of alkyl halides. upenn.edunih.gov These methods offer a more direct route to functionalized alkyltrifluoroborates from readily available starting materials. A particularly promising development is the use of tetrahydroxydiboron (B82485) (BBA) as the boron source in nickel-catalyzed reactions, which is more atom-economical compared to reagents like bis(pinacolato)diboron (B136004) that generate significant diol byproducts. upenn.edusemanticscholar.org

Future research in this area will likely focus on:

Catalyst Development: Shifting from precious metals like palladium to more abundant and less toxic catalysts such as iron or manganese.

Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids.

Renewable Feedstocks: Investigating pathways to synthesize the cyanopropyl backbone from bio-based starting materials.

| Method | Boron Source | Key Advantages | Sustainability Considerations |

|---|---|---|---|

| From Boronic Acids | R-B(OH)₂ | Well-established, high yielding | Requires pre-synthesis of boronic acid |

| Hydroboration | Borane (B79455) (e.g., BH₃) | Direct functionalization of alkenes | Use of pyrophoric borane reagents |

| Catalytic Borylation | B₂(OH)₄ (BBA) | High atom economy, direct from halides | Requires catalyst, potential for metal contamination |

Catalysis Beyond Cross-Coupling: New Reaction Modes

While renowned for their role in Suzuki-Miyaura cross-coupling, the reactivity of potassium alkyltrifluoroborates is being explored in new catalytic paradigms. nih.govacs.org A significant area of growth is the use of photoredox and electrochemical catalysis to generate alkyl radicals from the C-B bond. nih.govcolab.ws

Under visible light irradiation with a suitable photocatalyst, potassium alkyltrifluoroborates undergo single-electron transfer (SET) to form a highly reactive alkyl radical. nih.govacs.org This intermediate can participate in a variety of reactions that are complementary to traditional two-electron pathways.

Key emerging reaction modes include:

Radical Addition: Alkylation of imines and addition to electron-deficient alkenes. nih.gov

Deboronative Functionalization: Reactions where the trifluoroborate group is replaced by another functional group, such as a cyano group (deboronative cyanation). rsc.orgrsc.org

Electrochemical Oxidation: Anodic oxidation provides an alternative, reagent-free method to generate alkyl radicals for subsequent C-C or C-heteroatom bond formation. colab.wssemanticscholar.org

These methods operate under mild conditions and exhibit broad functional group tolerance, opening new avenues for the application of potassium 3-cyanopropyltrifluoroborate in complex molecule synthesis.

Integration into Flow Chemistry and Automation Platforms

The synthesis of organoboron compounds, particularly those involving reactive intermediates or cryogenic conditions, can benefit significantly from continuous flow technology. Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability compared to batch processing. The synthesis of related compounds, such as potassium bromomethyltrifluoroborate, has been successfully demonstrated in flow reactors, highlighting the potential for this technology. This approach is particularly well-suited for handling unstable intermediates and improving the safety of exothermic reactions.

Automated platforms that integrate flow reactors with real-time analytics and robotic handling can accelerate reaction optimization and library synthesis. The integration of this compound chemistry into such platforms could enable high-throughput screening of reaction conditions and the rapid generation of diverse molecular libraries for drug discovery and materials science.

Exploration of Novel Functionalization Strategies for the Cyanopropyl Group

A key advantage of the organotrifluoroborate moiety is its remarkable stability under a wide range of reaction conditions, including those involving strong nucleophiles and bases. upenn.edunih.govacs.org This stability allows the cyanopropyl group to be chemically modified while the valuable carbon-boron bond is preserved for subsequent transformations. This "late-stage functionalization" approach is highly valuable in synthetic chemistry.

Potential transformations of the cyano group include:

Hydrolysis: Conversion to a carboxylic acid or primary amide, introducing new functionalities for peptide coupling or polymerization. researchgate.netlibretexts.org

Reduction: Reduction to a primary amine, yielding an aminobutyltrifluoroborate synthon for the introduction of basic nitrogen centers. libretexts.org

Cycloaddition: Participation in [3+2] cycloaddition reactions to form heterocyclic rings like tetrazoles.

Organometallic Addition: Reaction with Grignard or organolithium reagents to produce ketones after hydrolysis. libretexts.org

The ability to perform these transformations on the intact organotrifluoroborate provides a modular approach to building molecular complexity.

| Reaction | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) | Bioconjugation, polymer synthesis |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) | Pharmaceutical synthesis |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) | Synthesis of complex intermediates |

Potential for Material Science and Supramolecular Chemistry Applications

The unique structural features of organotrifluoroborates make them attractive candidates for applications in materials and supramolecular chemistry. The tetracoordinate boron center can participate in non-covalent interactions, such as hydrogen bonding and BF-π interactions, which can be used to direct the self-assembly of molecules into ordered structures like organogels and liquid crystals. frontiersin.orgnih.gov

For this compound, both the trifluoroborate and the cyano group can play roles in material design. The polar nitrile group can be leveraged for its coordination properties with metal ions to form coordination polymers or metal-organic frameworks (MOFs). Furthermore, the cyano group can be a precursor to monomers for polymerization. Research on polymers containing related functional groups, such as potassium acyltrifluoroborates (KATs) and potassium 3-sulfopropyl methacrylate, has demonstrated the utility of organoboron compounds in creating functional polymers that can undergo post-polymerization modification. sonar.chresearchgate.netresearchgate.net

Challenges and Opportunities in Organotrifluoroborate Research

Despite their numerous advantages, challenges remain in the field of organotrifluoroborate chemistry. A primary challenge for bifunctional molecules like this compound is achieving chemoselectivity—directing a reaction to occur at either the C-B bond or the cyano group, but not both. Overcoming this requires the careful selection of catalysts and reaction conditions. Another challenge is minimizing side reactions, such as proto-deboronation (cleavage of the C-B bond by a proton source), which can be problematic for certain substrates under cross-coupling conditions. acs.org

However, these challenges are balanced by significant opportunities. The exceptional stability and ease of handling of organotrifluoroborates make them ideal building blocks for creating molecular libraries for drug discovery. longdom.orgfigshare.compitt.edu The expansion of their reactivity through photoredox and electrochemistry offers powerful new tools for synthesis. nih.govacs.org As the demand for complex, highly functionalized molecules grows in fields ranging from pharmaceuticals to organic electronics, the versatility and modularity of reagents like this compound will continue to create new opportunities for innovation.

常见问题

Q. What are the established synthetic routes for Potassium 3-cyanopropyltrifluoroborate, and how do reaction conditions influence yield?

this compound is typically synthesized via hydroboration of allyl cyanide with borane reagents followed by fluorination and potassium exchange. A common method involves reacting 3-cyanopropylboronic acid with potassium bifluoride (KHF₂) in aqueous media under controlled pH (4–6) and temperature (0–5°C) to minimize hydrolysis . Yield optimization requires strict exclusion of moisture, as boronic acid intermediates are prone to protodeboronation.

Q. How does solubility impact experimental design for cross-coupling reactions involving this compound?

this compound exhibits limited solubility in non-polar solvents but dissolves readily in polar aprotic solvents like DMF or DMSO. For Suzuki-Miyaura reactions, pre-dissolving the compound in DMF (10 mM) ensures homogeneous mixing with aryl halides. Co-solvents such as THF:water (4:1) improve stability during catalysis .

Q. How can researchers address contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency often arise from ligand choice, Pd source, or base selection. For example:

Q. Methodological Recommendation :

- Screen ligands (XPhos, SPhos, DavePhos) under inert conditions.

- Use 19F NMR to monitor boronate stability during catalysis .

Q. What strategies optimize selectivity in functionalized substrate reactions (e.g., nitrile-containing intermediates)?

The nitrile group in this compound can participate in unintended side reactions (e.g., hydrolysis to amides). Strategies include:

- Temperature Control : Maintain reactions below 60°C to suppress nitrile hydrolysis.

- Protecting Groups : Temporarily mask the nitrile with a trimethylsilyl group, which is removed post-coupling .

- Catalyst Tuning : Use Pd(OAc)₂ with electron-deficient ligands to accelerate transmetalation, reducing side reaction time .

Q. How do structural analogs (e.g., aryl vs. alkyl trifluoroborates) compare in stability and reactivity?

Alkyl trifluoroborates like this compound are more moisture-sensitive than aryl analogs due to weaker B-C bonds. Comparative studies show:

Q. What analytical methods validate purity and structural integrity post-synthesis?

- 19F NMR : A singlet at δ -135 to -140 ppm confirms trifluoroborate integrity. Splitting indicates decomposition .

- 11B NMR : A quartet (J = 35–40 Hz) confirms tetracoordinate boron .

- HPLC-MS : Monitors residual boronic acid (retention time: 3.2 min) and cyanide byproducts .

Q. How should air- and moisture-sensitive handling protocols be adapted for large-scale reactions?

- Storage : Store at -20°C in flame-sealed ampules under argon. Desiccants (e.g., molecular sieves) prevent hydrate formation .

- Scale-Up : Use Schlenk lines for transfers and pre-dry solvents (<10 ppm H₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。